REACTION_CXSMILES
|
[Cl-].[NH4+].Cl[C:4]1[N:14]=[C:13]([CH3:15])[C:12]([C:16]#[N:17])=[CH:11][C:5]=1[C:6]([O:8][CH2:9][CH3:10])=[O:7]>O1CCOCC1.C1COCC1.CN(C=O)C.CCOC(C)=O.[Zn]>[C:16]([C:12]1[C:13]([CH3:15])=[N:14][CH:4]=[C:5]([CH:11]=1)[C:6]([O:8][CH2:9][CH3:10])=[O:7])#[N:17] |f:0.1,3.4.5|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)OCC)C=C(C(=N1)C)C#N
|
Name
|
dioxane THF DMF
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1.C1CCOC1.CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of Celite
|
Type
|
WASH
|
Details
|
The clear filtrate of organic layer was washed with H2O and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography (silica 60-120 mesh, eluent 10-15% EtOAc in petroleum ether)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C(=NC=C(C(=O)OCC)C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 230 mg | |
YIELD: PERCENTYIELD | 27% | |
YIELD: CALCULATEDPERCENTYIELD | 27.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |